

Antiparasitic Agent-19: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Antiparasitic agent-19

Cat. No.: B15137070

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel **antiparasitic agent-19** (APA-19). Understanding these fundamental physicochemical properties is critical for the successful development of a safe, effective, and stable pharmaceutical product.^[1] This document outlines the experimental protocols used to characterize APA-19 and presents the data in a clear, comparative format.

Solubility Profile of Antiparasitic Agent-19

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability.^[1] Poorly soluble drugs often exhibit low absorption, which can limit their therapeutic efficacy.^{[1][2]} The solubility of APA-19 was assessed in various media to simulate physiological conditions and to identify potential formulation strategies.

Quantitative Solubility Data

The equilibrium solubility of APA-19 was determined in various solvents at 37°C. The results are summarized in the table below.

| Solvent/Medium | pH | Solubility (µg/mL) | Method |
|--|-----|--------------------|-------------|
| Deionized Water | 7.0 | 5.8 ± 0.4 | Shake-Flask |
| 0.1 N HCl | 1.2 | 1.2 ± 0.2 | Shake-Flask |
| Phosphate Buffer | 6.8 | 15.3 ± 1.1 | Shake-Flask |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 25.7 ± 2.3 | Shake-Flask |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 42.1 ± 3.5 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the equilibrium solubility of a compound.

- **Preparation of Supersaturated Solution:** An excess amount of APA-19 is added to a known volume of the test solvent in a sealed container.
- **Equilibration:** The container is agitated in a temperature-controlled shaker bath at 37°C for 48 hours to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm filter.
- **Quantification:** The concentration of the dissolved APA-19 in the clear supernatant is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- **Data Analysis:** The experiment is performed in triplicate, and the average solubility with the standard deviation is reported.

Stability Profile of Antiparasitic Agent-19

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[3][4] Degradation of the API can lead to a loss of potency and the formation of potentially toxic byproducts.[1]

Quantitative Stability Data

The stability of APA-19 was evaluated under accelerated storage conditions (40°C / 75% RH) over a period of 6 months. The percentage of APA-19 remaining and the formation of a major degradant are presented in the table below.

| Time (Months) | % APA-19 Remaining | % Major Degradant | Appearance |
|---------------|--------------------|-------------------|---------------------------|
| 0 | 100.0 ± 0.5 | < 0.05 | White to off-white powder |
| 1 | 98.7 ± 0.6 | 0.4 ± 0.1 | No change |
| 3 | 95.2 ± 0.8 | 1.8 ± 0.2 | Slight yellowing |
| 6 | 90.5 ± 1.1 | 4.3 ± 0.3 | Yellowish powder |

Experimental Protocol: Stability Indicating HPLC Method

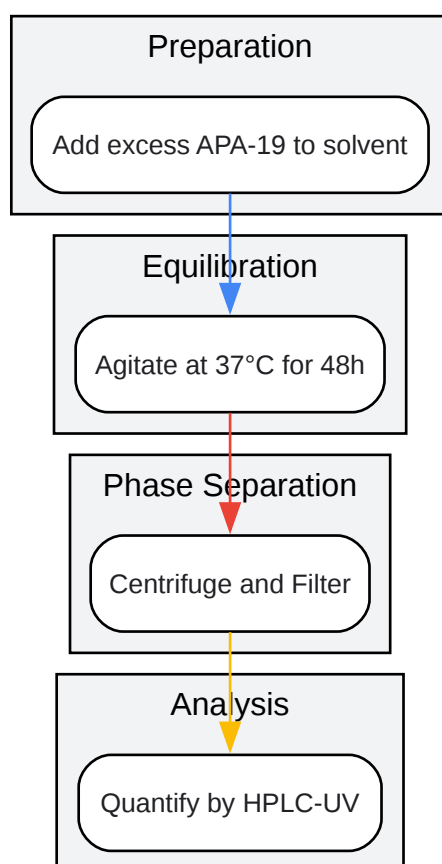
This protocol outlines the methodology for a stability-indicating HPLC assay.

- Sample Preparation: APA-19 samples stored under the specified conditions are accurately weighed and dissolved in a suitable solvent to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 10 μ L.
- Detection: UV at 254 nm.
- Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to separate the intact API from its degradation products.
- Data Analysis: The percentage of remaining APA-19 and the area percentage of any degradation products are calculated from the chromatograms.

Visualizations

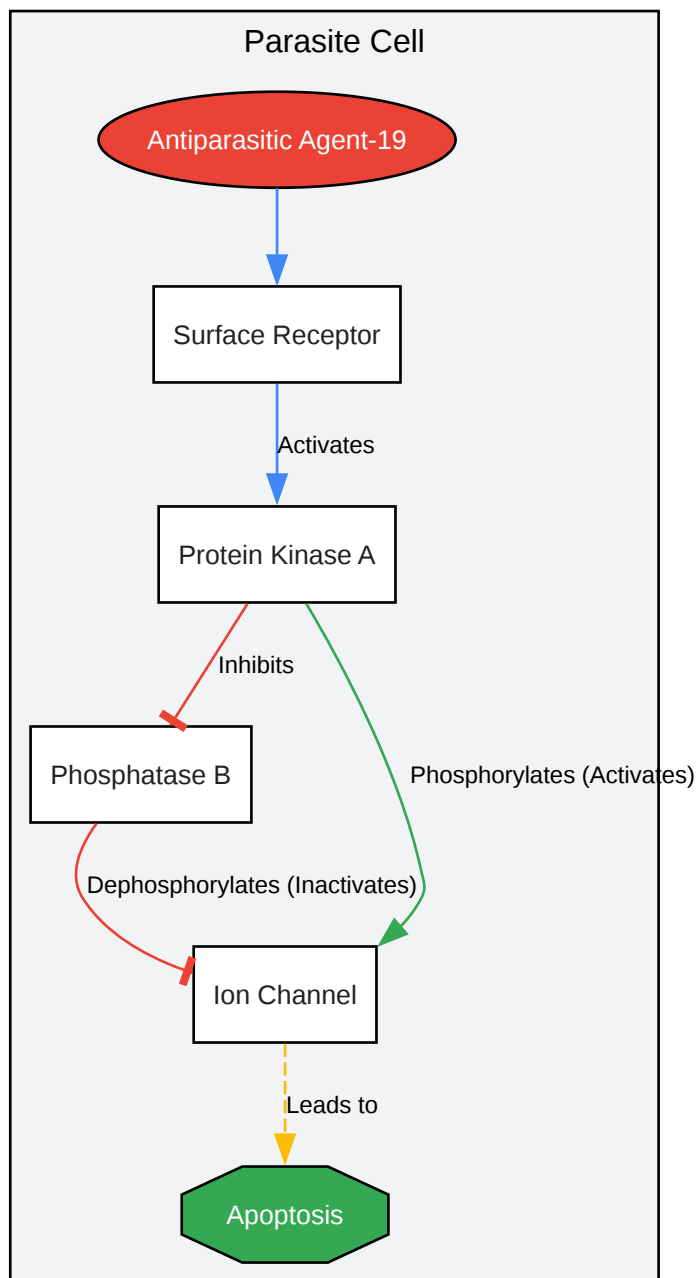
Experimental Workflow for Solubility Determination



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Caption: Workflow for equilibrium solubility determination.

Hypothetical Signaling Pathway Targeted by APA-19



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Caption: Hypothetical signaling cascade initiated by APA-19.

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